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Compound of Interest

Compound Name: (R)-2-Methoxypropanoic Acid

Cat. No.: B016043

This in-depth technical guide provides a detailed analysis of the spectroscopic data for (R)-2-
Methoxypropanoic Acid, a chiral carboxylic acid of interest in pharmaceutical and synthetic
chemistry. This document is intended for researchers, scientists, and drug development
professionals, offering both theoretical grounding and practical insights into the nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this
molecule.

Introduction

(R)-2-Methoxypropanoic acid (CsHsOs, Molecular Weight: 104.10 g/mol ) is a chiral building
block whose stereochemistry can be crucial for the biological activity and safety of
pharmaceutical compounds.[1] The unambiguous characterization of its structure and purity is
paramount. Spectroscopic techniques are indispensable tools for this purpose, each providing
a unique piece of the structural puzzle. This guide will delve into the expected *H NMR, 13C
NMR, IR, and MS data for (R)-2-Methoxypropanoic Acid, explaining the rationale behind the
spectral features and providing illustrative protocols for data acquisition.

Molecular Structure and Spectroscopic Correlation

The structure of (R)-2-Methoxypropanoic Acid dictates its spectroscopic signature. The
molecule contains a carboxylic acid group, a methoxy group, a chiral methine, and a methyl
group. Each of these functional groups and unique atomic environments will give rise to
characteristic signals in the various spectra.
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Caption: Molecular structure of (R)-2-Methoxypropanoic Acid with atom numbering for NMR
assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen
framework of an organic molecule.

'H NMR Spectroscopy

The *H NMR spectrum of (R)-2-Methoxypropanoic Acid is expected to show four distinct
signals, corresponding to the four unique proton environments.

Predicted *H NMR Data (500 MHz, CDCIs)

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~11-12 Singlet (broad) 1H COOH
~3.9 Quartet (q) 1H Cz-H
~3.4 Singlet (s) 3H O-C*Hs
~1.4 Doublet (d) 3H C'Hs

Expertise & Experience in Experimental Choices: The choice of deuterochloroform (CDClIs) as
a solvent is standard for many organic molecules due to its good solubilizing properties and the
single residual solvent peak which is easily identifiable. The broadness of the carboxylic acid
proton signal is a classic characteristic, resulting from hydrogen bonding and chemical
exchange. Its chemical shift can be highly dependent on concentration and temperature.

Experimental Protocol: *H NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of (R)-2-Methoxypropanoic Acid in
~0.7 mL of CDCls.

e Instrumentation: Utilize a 500 MHz NMR spectrometer.
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e Acquisition Parameters:

Number of scans: 16

o

[¢]

Relaxation delay: 1 s

Pulse width: 90°

[¢]

[e]

Acquisition time: 4 s

e Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase
and baseline correction. Integrate the signals and reference the spectrum to the residual
CHCIs peak at 7.26 ppm.

3C NMR Spectroscopy

The proton-decoupled 3C NMR spectrum will provide information on the number of unique
carbon environments. For (R)-2-Methoxypropanoic Acid, four distinct signals are expected.

Predicted 3C NMR Data (125 MHz, CDCls)

Chemical Shift (6, ppm) Assighment
~178 C3=0

~78 C2-0

~57 o-Cc4

~18 ct

Trustworthiness Through Self-Validation: The chemical shifts are predictable based on the
electronic environment of each carbon. The carboxylic acid carbon (C3) is the most deshielded
due to the two adjacent oxygen atoms. The methine carbon (C?) is also significantly deshielded
by its attached oxygen. The methoxy (C#) and methyl (C?) carbons appear at higher fields,
consistent with their saturated aliphatic nature.[2][3][4]

Caption: Correlation diagram of *H and 3C NMR signals to the molecular structure.
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Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a
molecule. The IR spectrum of (R)-2-Methoxypropanoic Acid will be dominated by absorptions
from the carboxylic acid group.

Predicted IR Absorption Data

Wavenumber (cm~?) Intensity Assignment
3300-2500 Strong, very broad O-H stretch (carboxylic acid)
~2980, 2940 Medium C-H stretch (aliphatic)

C=0 stretch (carboxylic acid
~1715 Strong i

dimer)
~1200 Strong C-O stretch

Authoritative Grounding: The very broad O-H stretching absorption is characteristic of
hydrogen-bonded carboxylic acids.[5] The C=0 stretching frequency around 1715 cm~1 is also
indicative of a dimeric carboxylic acid, which is the common form in the condensed phase.[5][6]

Experimental Protocol: FTIR Spectroscopy

o Sample Preparation: A neat liquid sample can be analyzed by placing a drop between two
NaCl or KBr plates.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
e Acquisition Parameters:

o Resolution: 4 cm!

o Number of scans: 32

o Range: 4000-400 cm™1
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e Processing: A background spectrum of the clean plates is first recorded and then
automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrometry Data (Electron lonization)

m/z Possible Fragment

104 [M]* (Molecular lon)

89 [M - CHs]*

59 [M - COOH]* or [CHsOCHCHs]*
45 [COOH]*

Expertise in Interpretation: Upon electron ionization, the molecular ion ([M]*) is expected at m/z
104. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group,
leading to a peak at m/z 59 ([M - 45]). Another likely fragmentation is the loss of a methyl
group, resulting in a fragment at m/z 89. The peak at m/z 45 is characteristic of the carboxyl

fragment itself.

[CaHsO3]*
m/z = 104

fragmentation

[C3Hs03]* [CsH-70]* [COOH]*
m/z = 89 m/z = 59 m/z = 45

Click to download full resolution via product page

Caption: Plausible fragmentation pathway for (R)-2-Methoxypropanoic Acid in EI-MS.
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Experimental Protocol: Electron lonization Mass Spectrometry (EI-MS)

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or
dichloromethane) is injected into the instrument, often via a gas chromatograph (GC-MS).

Instrumentation: A mass spectrometer with an electron ionization source.

Acquisition Parameters:

o lonization energy: 70 eV

o Mass range: m/z 10-200

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and
major fragment peaks.

Conclusion

The spectroscopic characterization of (R)-2-Methoxypropanoic Acid is a critical step in its
application in research and development. This guide has provided a comprehensive overview
of the expected NMR, IR, and MS data, grounded in the fundamental principles of
spectroscopy and supported by data from analogous structures. By following the outlined
protocols and understanding the interpretation of the spectral data, researchers can confidently
verify the structure and purity of this important chiral molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to (R)-2-
Methoxypropanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b016043#spectroscopic-data-for-r-2-
methoxypropanoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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